BenchChemオンラインストアへようこそ!

N-benzyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide

GPR139 agonism Patent landscape Linker structure-activity relationship

440331-51-1 is a 1,2,3-benzotriazin-4(3H)-one featuring a C3 propanamide linker that structurally differentiates it from the Takeda acetamide patent genus (EP3221298B1/US9556130B2). Its N-benzyl terminus delivers distinct lipophilicity, metabolic stability, and hydrogen-bonding capacity vs. clinical-stage TAK-041. Secure this compound for scaffold-hopping GPR139 agonist design, c-Met/VEGFR-2 kinase inhibition panels, or as a pre-validated LC-MS/HPLC reference standard for benzotriazinone-propanamide focused library construction.

Molecular Formula C17H16N4O2
Molecular Weight 308.33 g/mol
CAS No. 440331-51-1
Cat. No. B6524211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide
CAS440331-51-1
Molecular FormulaC17H16N4O2
Molecular Weight308.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=CC=CC=C3N=N2
InChIInChI=1S/C17H16N4O2/c22-16(18-12-13-6-2-1-3-7-13)10-11-21-17(23)14-8-4-5-9-15(14)19-20-21/h1-9H,10-12H2,(H,18,22)
InChIKeyGKZOVTXPMOIOQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide (CAS 440331-51-1): Chemical Class, Scaffold Identity, and Procurement Context


N-Benzyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide (CAS 440331-51-1; molecular formula C₁₇H₁₆N₄O₂; MW 308.33 g/mol) is a synthetic small molecule belonging to the 1,2,3-benzotriazin-4(3H)-one (benzotriazinone) heterocyclic class . The compound features a 3-carbon propanamide linker connecting the benzotriazinone core to an N-benzyl terminal group. This scaffold has been investigated across multiple therapeutic areas, including GPR139 agonism [1], kinase inhibition (Src, Abl, VEGFR-2) [2], and antimicrobial applications via DNA gyrase inhibition . The compound is commercially available through several screening compound suppliers (cataloged as F0916-6839 by Life Chemicals; also designated Oprea1_550447) . Critically, the propanamide linker length (n=2 methylene units) distinguishes this compound from the acetamide series (n=1) that dominates the Takeda Pharmaceutical GPR139 agonist patent estate, including the clinical-stage candidate TAK-041 (zelatriazin) [1].

Why Generic Benzotriazinone Substitution Fails: Structural Determinants Differentiating N-Benzyl-Propanamide 440331-51-1 from Acetamide and Alternative N-Substituted Analogs


Substitution among 1,2,3-benzotriazin-4-one derivatives is non-trivial because two structural variables—linker length (acetamide C2 vs. propanamide C3) and terminal amide substituent (benzyl, phenylethyl, cycloheptyl, substituted phenyl)—independently and combinatorially determine target engagement, potency, and intellectual property position [1]. The Takeda GPR139 agonist patent estate (EP3221298B1, US9556130B2) explicitly claims only acetamide-linked compounds of formula 2 (wherein the linker is -CH₂-), and the clinical candidate TAK-041 bears a chiral α-methyl-substituted acetamide with a 4-trifluoromethoxyphenyl terminus [2]. Compounds with the propanamide linker (including CAS 440331-51-1) fall structurally outside the specifically claimed Markush space, creating distinct IP freedom-to-operate characteristics and potentially divergent pharmacological profiles [1]. Furthermore, the N-benzyl group confers different lipophilicity, metabolic stability, and hydrogen-bonding capacity compared to the N-phenylethyl (CAS 440331-61-3), N-cycloheptyl (CAS 440331-68-0), or N-(furan-2-yl)methyl (CAS 440331-65-7) analogs, meaning that receptor binding, solubility, and ADME properties cannot be assumed interchangeable [3].

Quantitative Differentiation Evidence for N-Benzyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide (440331-51-1) vs. Closest Analogs


Linker Length Differentiation: Propanamide (C3) vs. Acetamide (C2) and Structural Exclusion from the Takeda GPR139 Agonist Patent Claims

CAS 440331-51-1 contains a propanamide linker (–CH₂–CH₂–C(=O)–NH–) connecting the benzotriazinone N3 position to the benzylamide terminus, yielding a 4-atom bridge between the core and the phenyl ring. In contrast, the entire Takeda GPR139 agonist patent estate (EP3221298B1, US9556130B2) claims only acetamide-linked compounds (–CH₂–C(=O)–NH–) with a 3-atom bridge, and the clinical candidate TAK-041 (zelatriazin) additionally incorporates a chiral α-methyl branch on the acetamide linker [1]. This one-methylene unit difference places 440331-51-1 structurally outside the specifically claimed genus, providing a distinct freedom-to-operate position for those seeking benzotriazinone-based probes not encumbered by the Takeda patent family [1]. In the GPR139 agonist pharmacophore model published by Doller et al. (2016), the linker carbonyl serves as a critical hydrogen-bond acceptor, and linker length directly governs the spatial relationship between the benzotriazinone core and the aromatic R2 group; EC₅₀ values for the acetamide series range from 364 nM to 4.7 μM across 12 identified agonists, but no propanamide-linked compounds were included in this analysis [2].

GPR139 agonism Patent landscape Linker structure-activity relationship Intellectual property

N-Benzyl vs. N-Phenylethyl Terminal Group: Calculated Lipophilicity and Hydrogen-Bond Donor Count Comparison

The N-benzyl terminus of 440331-51-1 (benzylamine-derived amide) differs from the N-phenylethyl terminus of its closest analog CAS 440331-61-3 by one methylene unit in the carbon chain connecting the amide nitrogen to the phenyl ring. While both compounds share the identical molecular formula C₁₇H₁₆N₄O₂ and molecular weight (308.33 g/mol), the benzyl derivative positions the aromatic ring closer to the amide bond, reducing conformational flexibility (one fewer rotatable C–C bond) and altering the electronic environment of the amide NH . Both compounds possess one hydrogen-bond donor (amide NH) and share the same hydrogen-bond acceptor count (N=4). Calculated XLogP values for structurally analogous benzotriazinone acetamides with benzyl vs. phenylethyl substitution differ by approximately 0.3–0.5 log units, with the benzyl derivative being marginally less lipophilic . No experimental logP or logD values for 440331-51-1 were identified in the public domain.

Lipophilicity ADME prediction N-Benzyl substitution Physicochemical property comparison

N-Benzyl vs. N-Cycloheptyl Terminal Group: Ring Size and sp²/sp³ Character Divergence

CAS 440331-51-1 (N-benzyl, aromatic terminus) and CAS 440331-68-0 (N-cycloheptyl, fully saturated alicyclic terminus) represent two fundamentally different terminal group strategies within the same benzotriazinone-propanamide scaffold. The N-cycloheptyl analog introduces a seven-membered saturated ring (sp³-hybridized carbons only) that increases molecular volume, alters the amide NH pKa through inductive effects, and eliminates π-π stacking capacity relative to the benzyl derivative [1]. Molecular weight increases from 308.33 (benzyl) to 314.38 (cycloheptyl; C₁₇H₂₂N₄O₂), representing a +6 Da shift with a concomitant increase in heavy atom count. The N-cycloheptyl analog has been described in vendor documentation as potentially exhibiting inhibitory effects on enzymes and receptors relevant to inflammatory diseases and cancer [2], though no peer-reviewed quantitative data were identified for either compound.

Cycloalkyl substitution Conformational restriction N-Cycloheptyl analog Property differentiation

Benzotriazinone Scaffold Class-Level Anticancer Activity: Contextualizing 440331-51-1 Within the 1,2,3-Benzotriazine-4-one Antitumor Series

A 2022 study by Lv et al. evaluated the in vitro antitumor activity of a series of 3-substituted 1,2,3-benzotriazine-4-one derivatives against liver, colorectal, and breast cancer cell lines, reporting IC₅₀ values ranging from 5.54 to 16.26 μM for the most active compounds (7b, 15, and 25), with molecular docking confirming binding to the c-Met kinase active site [1]. While 440331-51-1 was not among the compounds tested, it shares the identical 1,2,3-benzotriazin-4-one N3-substituted core scaffold. An earlier 2008 study by the same group on substituted 1,2,3-benzotriazines reported that compound 8m was 4–10 fold more potent than the reference compound PTK787 (vatalanib) against T47D breast cancer, DU145 and PC-3 prostate cancer, LL/2 Lewis lung cancer, and B16F0 melanoma cell lines [2]. These data establish the benzotriazinone scaffold as a validated antitumor chemotype, though no direct activity data exist for the specific N-benzyl-propanamide substitution pattern of 440331-51-1.

Anticancer activity c-Met kinase 1,2,3-Benzotriazine-4-one Class-level potency

Propanamide Linker as a Synthetic Handle: Divergent Derivatization Potential vs. the Carboxylic Acid Precursor

CAS 440331-51-1 is the N-benzyl amide derivative of 3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanoic acid (CAS 51672-79-8), which serves as the common carboxylic acid precursor for the entire propanamide analog series [1]. The carboxylic acid precursor (MW 219.2, C₁₀H₉N₃O₃) is commercially available and can be coupled with diverse amines to generate focused libraries. However, 440331-51-1 represents a pre-formed, purified amide product that eliminates the amide coupling step for users specifically requiring the N-benzyl substitution . Compared to the acid precursor, 440331-51-1 has increased molecular weight (+89.1 Da), reduced aqueous solubility (carboxylic acid to amide conversion), and altered hydrogen-bonding capacity (loss of the acidic OH donor; retention of the amide NH donor). The amide bond in 440331-51-1 is also a metabolic liability (hydrolysis by amidases) relative to the acid, which may be advantageous (prodrug concept) or disadvantageous depending on the application context [2].

Synthetic intermediate Carboxylic acid precursor Derivatization Amide coupling

DNA Gyrase Inhibition: Mechanistic Annotation and Lack of Direct Quantitative Data for 440331-51-1

Vendor annotations for 440331-51-1 indicate that its antimicrobial mechanism of action is mediated through inhibition of DNA gyrase, an essential bacterial type II topoisomerase . DNA gyrase is a validated antibacterial target, and the benzotriazinone scaffold has been associated with gyrase inhibition in the BindingDB database, where a structurally related benzotriazinone-containing compound (CHEMBL178077) demonstrated an IC₅₀ of 452 nM against E. coli K-12 C600 DNA gyrase supercoiling activity [1]. However, no direct DNA gyrase inhibition data for 440331-51-1 itself have been published in peer-reviewed literature or deposited in public databases. The mechanistic annotation should therefore be treated as a class-level hypothesis requiring experimental verification, not as established quantitative fact for this specific compound.

DNA gyrase inhibition Antibacterial mechanism Benzotriazinone E. coli gyrase

Recommended Application Scenarios for N-Benzyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide (440331-51-1) Based on Differentiated Evidence


GPR139 Agonist Probe Development Outside the Takeda Acetamide Patent Space

For research groups seeking to develop novel GPR139 chemical probes without infringing the Takeda patent estate (EP3221298B1, US9556130B2), 440331-51-1 offers a structurally distinct starting point. Its propanamide linker places it outside the specifically claimed acetamide genus, and its N-benzyl terminus differs from the substituted phenylethyl motifs dominating the clinical and preclinical Takeda compounds [1]. Researchers can use 440331-51-1 as a scaffold-hopping template to explore propanamide-based GPR139 agonists, with the benzyl group serving as a synthetic handle for further SAR exploration. Note that GPR139 activity for this specific compound has not been experimentally confirmed in the peer-reviewed literature; de novo functional assay screening (e.g., Gq/Gs/Gi coupling assays in recombinant cell lines) is required [2].

Focused Anticancer Screening of an Untested N-Benzyl-Propanamide Benzotriazinone Analog

The 1,2,3-benzotriazine-4-one scaffold has demonstrated antitumor activity across multiple cancer cell lines, with optimized derivatives achieving IC₅₀ values as low as 5.54 μM and 4–10× potency gains over reference kinase inhibitors [1]. 440331-51-1 represents an N3-propanamide substitution pattern not tested in the published Lv et al. (2008, 2022) antitumor series [2]. Procurement is recommended for laboratories conducting phenotypic or target-based anticancer screening where novel benzotriazinone chemotypes are desired, particularly for c-Met kinase or VEGFR-2 inhibition assays, given the scaffold's documented engagement with these kinase targets [3].

Building Block for Diversity-Oriented Synthesis of Benzotriazinone-Propanamide Libraries

440331-51-1 serves as both a screening compound and a reference standard for constructing focused libraries of N-substituted benzotriazinone-propanamides. Its N-benzyl terminus can be compared head-to-head against the N-phenylethyl (CAS 440331-61-3), N-cycloheptyl (CAS 440331-68-0), and N-(furan-2-yl)methyl (CAS 440331-65-7) analogs to establish structure-property relationships (lipophilicity, solubility, metabolic stability) within a congeneric series [1]. For laboratories with amide coupling capabilities, the carboxylic acid precursor (CAS 51672-79-8) may be a more cost-effective starting material; however, 440331-51-1 provides a pre-validated, purified reference standard for analytical method development (HPLC, LC-MS) and biological assay quality control [2].

Antibacterial DNA Gyrase Inhibitor Screening with a Novel Benzotriazinone Chemotype

Based on vendor-annotated and class-level evidence suggesting DNA gyrase as a molecular target for benzotriazinone derivatives, 440331-51-1 may be included in antibacterial screening cascades targeting gram-positive and gram-negative pathogens [1]. The compound's N-benzyl-propanamide architecture is structurally distinct from known gyrase inhibitors (fluoroquinolones, aminocoumarins, NBTIs), offering a potentially novel binding mode. However, users must treat this as a prospective screening application rather than a validated use case; no MIC values, gyrase IC₅₀ data, or cytotoxicity counterscreen data exist for 440331-51-1 in the public domain [2]. Parallel testing against human topoisomerase II isoforms is strongly advised to establish selectivity early in the screening cascade [3].

Quote Request

Request a Quote for N-benzyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.